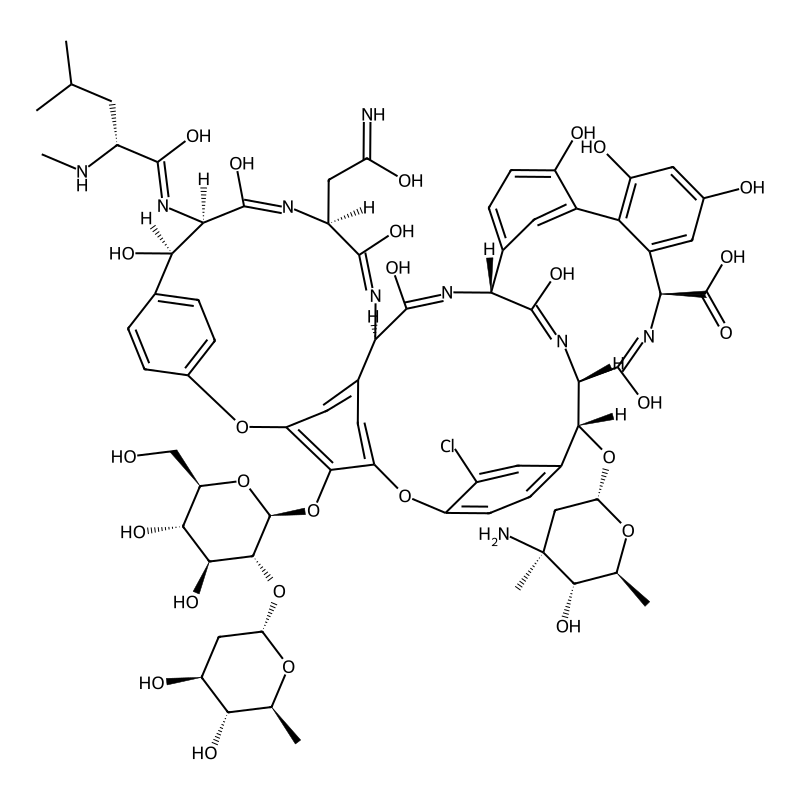

Orienticin B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Orienticin B is a glycopeptide antibiotic closely related to the well-known antibiotic vancomycin. It is part of a larger class of compounds that exhibit significant antibacterial properties, particularly against Gram-positive bacteria. The structure of Orienticin B features a complex arrangement of cyclic peptide components, which contribute to its mechanism of action and biological activity. The compound is notable for its unique structural elements that differentiate it from other glycopeptides, enhancing its therapeutic potential.

- Intramolecular nucleophilic substitution: This reaction facilitates the formation of diaryl ether linkages, which are crucial for the stability and activity of the glycopeptide.

- Amide bond formation: This is achieved through reactions with activated derivatives, such as acid chlorides or anhydrides, which link amino acids in the peptide sequence .

- Macrocyclization: Sequential formation of macrocyclic structures is essential for achieving the final conformation of the antibiotic, impacting its binding affinity to bacterial cell walls .

These reactions are critical in both the synthesis and functionalization of Orienticin B and its derivatives.

Orienticin B exhibits potent antibacterial activity by inhibiting cell wall synthesis in bacteria. Its mechanism involves binding to the D-alanyl-D-alanine terminus of peptidoglycan precursors, preventing their incorporation into the bacterial cell wall. This action disrupts bacterial growth and replication, making it effective against various strains of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species . Additionally, studies have indicated that modifications to its structure can enhance its efficacy or alter its spectrum of activity.

The synthesis of Orienticin B typically involves several sophisticated organic chemistry techniques:

- Total Synthesis: This approach has been explored through various methods, including biomimetic strategies and classical organic synthesis techniques. The total synthesis often requires multiple steps involving protection-deprotection strategies to manage reactive functional groups.

- Key Intermediates: The use of tripeptido-arene-ruthenium complexes as intermediates has been demonstrated to facilitate the formation of necessary cyclic structures through selective reactions .

- Optimized Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time are meticulously controlled to maximize yield and purity during synthesis .

Orienticin B has potential applications in clinical settings as an antibiotic treatment for resistant bacterial infections. Its structural uniqueness allows for further modifications that could lead to new derivatives with improved pharmacological profiles. Additionally, it serves as a model compound for studying glycopeptide antibiotics and their mechanisms of action, providing insights into antibiotic design and development.

Interaction studies have focused on understanding how Orienticin B binds to bacterial targets. Research indicates that its binding affinity is influenced by structural features such as:

- Hydrogen bonding: Critical interactions between Orienticin B and D-alanyl-D-alanine residues.

- Hydrophobic interactions: Contributing to the stability of the antibiotic in the lipid-rich environment of bacterial membranes.

- Steric factors: The spatial arrangement of functional groups affects how effectively Orienticin B can engage with its target sites on bacteria .

These studies are essential for elucidating the compound's mechanism and guiding future drug development efforts.

Orienticin B shares structural similarities with several other glycopeptide antibiotics, notably vancomycin and teicoplanin. Here’s a comparison highlighting its uniqueness:

| Compound | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Orienticin B | Glycopeptide | Inhibits cell wall synthesis | Unique cyclic structure enhances binding |

| Vancomycin | Glycopeptide | Inhibits cell wall synthesis | Established clinical use |

| Teicoplanin | Glycopeptide | Inhibits cell wall synthesis | Longer half-life; different binding site |

| Dalbavancin | Glycopeptide | Inhibits cell wall synthesis | Extended spectrum; improved stability |

Orienticin B stands out due to its unique cyclic structure and potential for modification, which may enhance its therapeutic efficacy compared to other established antibiotics.

Gene Clusters in Amycolatopsis orientalis

Amycolatopsis orientalis represents one of the most prolific glycopeptide antibiotic producers within the actinomycete genus, harboring sophisticated biosynthetic gene clusters responsible for the production of complex secondary metabolites including Orienticin B [9]. The genome of Amycolatopsis orientalis contains an average of 25 biosynthetic gene clusters, significantly higher than many other actinobacteria genera, positioning it as a particularly valuable organism for antibiotic discovery and production [9].

The glycopeptide biosynthetic gene clusters in Amycolatopsis orientalis are characterized by their modular organization and comprehensive genetic machinery [10]. These clusters encompass approximately 68 kilobases and include 34 open reading frames that collectively encode all the necessary components for glycopeptide antibiotic biosynthesis, regulation, and self-resistance [27]. The gene cluster organization follows a systematic arrangement where genes encoding nonribosomal peptide synthetase modules are positioned alongside tailoring enzymes, regulatory proteins, and resistance mechanisms [39].

Phylogenetic analysis of Amycolatopsis orientalis strains demonstrates that glycopeptide-producing capabilities are phylogenetically clustered, indicating that the acquisition and maintenance of these biosynthetic gene clusters have occurred through both vertical inheritance and horizontal gene transfer events [35]. The presence of essential biosynthetic genes, such as the oxygenase gene family required for glycopeptide production, serves as a reliable predictor of glycopeptide biosynthetic potential within different Amycolatopsis strains [9].

The comparative genomic analysis of glycopeptide nonproducing Amycolatopsis orientalis strains reveals the critical importance of complete gene cluster integrity for functional antibiotic production [10] [14]. Strains lacking essential components of the biosynthetic machinery demonstrate the inability to produce vancomycin or related glycopeptide compounds, highlighting the interdependent nature of the genes within these clusters [14].

Enzymatic Pathways for Nonribosomal Peptide Synthesis

The biosynthesis of Orienticin B follows the canonical nonribosomal peptide synthesis pathway, employing a sophisticated assembly line mechanism mediated by large, multidomain nonribosomal peptide synthetase enzyme complexes [28]. These synthetases operate through a modular architecture where each module is responsible for incorporating a specific amino acid building block into the growing peptide chain [24].

The nonribosomal peptide synthetase machinery for Orienticin B biosynthesis consists of multiple modules, each containing three essential domains: the adenylation domain, the peptidyl carrier protein domain, and the condensation domain [28]. The adenylation domains function as gatekeepers, recognizing and activating specific amino acid substrates through adenosine triphosphate-dependent mechanisms [24]. These domains demonstrate exquisite substrate specificity, ensuring the correct incorporation of both proteinogenic and nonproteinogenic amino acids into the peptide backbone [37].

| Module Component | Function | Substrate Specificity |

|---|---|---|

| Adenylation Domain | Amino acid activation and loading | High specificity for individual amino acids |

| Peptidyl Carrier Protein Domain | Substrate transport and positioning | Universal phosphopantetheine cofactor binding |

| Condensation Domain | Peptide bond formation | Donor and acceptor substrate recognition |

| Thioesterase Domain | Peptide release and cyclization | Terminal processing and product release |

The peptidyl carrier protein domains serve as molecular shuttles, transporting amino acid and peptide intermediates between catalytic domains through conformational changes that enable domain-domain interactions [24] [26]. These domains undergo significant structural rearrangements during the catalytic cycle, adopting different conformations to facilitate substrate loading, transport, and peptide bond formation [26].

The condensation domains catalyze the formation of amide bonds between adjacent amino acid substrates, employing a sophisticated mechanism that involves precise substrate positioning and catalytic residue coordination [37]. These domains demonstrate selectivity for both donor and acceptor substrates, providing an additional level of quality control beyond the initial adenylation domain specificity [34].

The assembly of the Orienticin B heptapeptide backbone requires the coordinated action of multiple nonribosomal peptide synthetase proteins, including the modular enzymes responsible for incorporating the seven amino acid residues in the correct sequence [13]. The biosynthetic machinery demonstrates remarkable fidelity in maintaining the colinear relationship between module organization and peptide sequence, ensuring the faithful production of the target glycopeptide structure [28].

Post-translational Modifications: Glycosylation and Halogenation

The maturation of Orienticin B involves extensive post-translational modifications that are essential for its biological activity and structural integrity [17]. These modifications occur in a carefully orchestrated sequence involving both glycosylation and halogenation reactions that transform the linear heptapeptide precursor into the final bioactive compound [41].

Halogenation represents one of the most critical post-translational modifications in Orienticin B biosynthesis, occurring at specific aromatic residues within the peptide structure [41]. The halogenation process is mediated by flavin adenine dinucleotide-dependent halogenase enzymes that demonstrate exquisite regioselectivity for their target amino acid residues [43]. Recent research has definitively established that halogenation occurs during peptide assembly, with the substrates being peptidyl carrier protein-bound amino acid residues rather than free amino acids or completed peptides [41].

The halogenase enzymes involved in Orienticin B biosynthesis utilize a sophisticated mechanism involving the formation of a flavin adenine dinucleotide-hydroperoxide intermediate that reacts with chloride ions to generate hypochlorous acid [45]. This reactive chlorinating species then modifies specific lysine residues within the enzyme active site, creating a covalent chlorinating intermediate that ensures regiospecific modification of the target aromatic residues [45].

| Modification Type | Substrate Specificity | Timing | Enzymatic Requirement |

|---|---|---|---|

| Halogenation | Peptidyl carrier protein-bound tyrosine residues | During peptide assembly | Flavin adenine dinucleotide-dependent halogenase |

| Glycosylation | Completed peptide backbone | Post-cyclization | Glycosyltransferase enzymes |

| Cyclization | Linear heptapeptide | Post-assembly | Cytochrome P450 monooxygenases |

The cyclization of the peptide backbone represents another crucial post-translational modification mediated by a cascade of cytochrome P450 monooxygenases [30] [33]. These enzymes catalyze the formation of critical crosslinks between aromatic side chains, creating the characteristic three-dimensional structure essential for glycopeptide antibiotic activity [32]. The cyclization process occurs in a defined sequence, with each cytochrome P450 enzyme responsible for installing specific crosslinks in the peptide structure [30].

The cytochrome P450 enzymes involved in Orienticin B biosynthesis require interaction with specialized recruitment domains to achieve proper substrate recognition and catalytic activity [31]. The unique ten-domain present in glycopeptide biosynthetic nonribosomal peptide synthetases serves as a platform for cytochrome P450 recruitment, ensuring that cyclization occurs while the peptide remains bound to the terminal module of the synthetase machinery [18].

Glycosylation modifications in Orienticin B biosynthesis involve the attachment of specific sugar moieties to hydroxyl groups on the peptide backbone [29]. These modifications are catalyzed by glycosyltransferase enzymes that demonstrate strict substrate specificity for both the peptide acceptor and the activated sugar donor molecules [29]. The glycosylation pattern significantly influences the antimicrobial activity and pharmacological properties of the final glycopeptide antibiotic product [42].

Regulatory Mechanisms of VanHAX Resistance Genes

The regulation of vancomycin resistance genes represents a critical aspect of glycopeptide antibiotic biosynthesis, ensuring that producing organisms can survive exposure to their own toxic metabolites [39]. The VanHAX resistance system operates through a sophisticated three-gene cassette that provides comprehensive protection against glycopeptide antibiotics through the modification of peptidoglycan precursor molecules [21].

The VanHAX resistance mechanism functions through the coordinated action of three essential enzymes that collectively modify the peptidoglycan biosynthetic pathway [21]. VanH encodes a dehydrogenase enzyme that reduces pyruvate to D-lactate, VanA encodes a ligase that synthesizes D-alanyl-D-lactate depsipeptides, and VanX encodes a dipeptidase that removes D-alanyl-D-alanine dipeptides from the peptidoglycan precursor pool [23].

The expression of VanHAX genes is controlled by a two-component regulatory system consisting of VanS and VanR proteins [21]. VanS functions as a membrane-bound histidine kinase that senses the presence of glycopeptide antibiotics and undergoes autophosphorylation in response to antibiotic exposure [23]. The phosphorylated VanS then transfers its phosphate group to the response regulator VanR, which subsequently binds to promoter elements upstream of the VanHAX genes and activates their transcription [21].

| Resistance Component | Function | Regulatory Mechanism |

|---|---|---|

| VanH | D-lactate dehydrogenase | VanRS-dependent induction |

| VanA | D-alanyl-D-lactate ligase | VanRS-dependent induction |

| VanX | D-alanyl-D-alanine dipeptidase | VanRS-dependent induction |

| VanS | Histidine kinase sensor | Autophosphorylation upon antibiotic binding |

| VanR | Response regulator | Phosphorylation-dependent DNA binding |

The integration of resistance genes within glycopeptide biosynthetic gene clusters facilitates coordinated regulation between antibiotic production and self-protection mechanisms [39]. This arrangement ensures that resistance mechanisms are activated concurrent with antibiotic biosynthesis, preventing producer cell death during the production phase [42]. The close genetic linkage between biosynthetic and resistance genes also promotes their co-transfer during horizontal gene transfer events, maintaining the functional integrity of the complete system [35].

Recent studies have revealed the existence of vancomycin-variable enterococci that harbor silent VanHAX cassettes capable of rapid activation through genomic rearrangements [23]. These strains demonstrate the potential for resistance gene activation through alternative mechanisms, including the insertion of resistance cassettes downstream of highly expressed genes such as ribosomal ribonucleic acid operons [23]. Such insertions can result in constitutive expression of resistance genes at levels thousands of times greater than the parent strain, highlighting the remarkable adaptability of these regulatory systems [23].

Biomimetic oxidative cyclization represents one of the most elegant approaches to constructing the complex macrocyclic core of Orienticin B, drawing inspiration from the natural biosynthetic pathways employed by cytochrome P450 enzymes in glycopeptide antibiotic biosynthesis [1] [2]. These strategies attempt to replicate the enzymatic oxidative coupling reactions that form the essential C-O-D and E-O-D biaryl ether bonds characteristic of the vancomycin family of antibiotics [3] [4].

The fundamental challenge in biomimetic oxidative cyclization lies in achieving both regioselectivity and atroposelectivity while maintaining substrate tolerance [5] [6]. Nature accomplishes this through highly specialized P450 enzymes such as OxyB, OxyA, and OxyC, which catalyze sequential oxidative cross-linking reactions with remarkable precision [1] [2] [7]. The enzymatic process involves formation of a highly reactive Compound I intermediate (ferryl-oxo porphyrin radical cation) that abstracts phenolic hydrogen atoms to generate radical intermediates [2] [7]. These radicals subsequently undergo diradical combination to forge new C-C or C-O bonds with extraordinary selectivity [8].

Chemical mimicry of this process has proven significantly more challenging than the biological version. Early approaches employed various oxidizing agents including vanadium oxychloride, copper(II) chloride with tetramethylethylenediamine, and hypervalent iodine reagents [5]. However, these methods often suffered from poor regiocontrol, leading to undesired coupling patterns and over-oxidation to quinone products [5]. Aluminum chloride and ferric chloride have shown more promise, proceeding through intermediate aluminum or iron phenolates to provide better control over the oxidative coupling process [5].

Recent advances in iron-porphyrin catalysis have emerged as particularly promising biomimetic approaches [9]. Synthetic water-soluble meso-tetra(2,6-dichloro-3-sulfonatophenyl)porphyrinate of iron(III) chloride has demonstrated efficacy in promoting oxidative coupling of phenolic substrates under mild conditions [9]. The iron-porphyrin system operates through a mechanism closely paralleling the natural P450 enzymes, involving formation of high-valent iron-oxo intermediates that can abstract hydrogen atoms from phenolic substrates [9].

The application of enzymatic systems for biomimetic synthesis has gained considerable attention, with horseradish peroxidase emerging as a valuable catalyst for oxidative phenolic coupling reactions [10] [11]. These enzyme-catalyzed processes offer several advantages including mild reaction conditions, high selectivity, and environmental compatibility [10]. The reaction proceeds through formation of phenoxy radicals that subsequently undergo coupling to form biaryl products [11].

Evans' Total Synthesis of Orienticin C Aglycon

The Evans group's landmark synthesis of Orienticin C aglycon represents one of the most significant achievements in glycopeptide antibiotic total synthesis, establishing fundamental principles that continue to influence synthetic approaches to these challenging natural products [12] [13]. Orienticin C aglycon differs from vancomycin aglycon primarily in lacking the C and E ring aryl chlorides, thereby reducing the synthetic complexity while maintaining the essential macrocyclic framework and three elements of atropisomerism [12].

The Evans strategy employed a carefully orchestrated sequence of macrocyclizations, beginning with biomimetic oxidative cyclization reactions to construct the ABCD tetracyclic system [12]. The key innovation was the implementation of two sequential biomimetic oxidative cyclizations of an acyclic tetrapeptide containing all four rings [14] [15]. This approach closely mimicked the natural biosynthetic pathway while allowing for synthetic control over the reaction conditions [12].

The synthesis commenced with the preparation of individual amino acid subunits using Evans' well-established chiral oxazolidinone methodology [16] [17]. Each unnatural amino acid component was synthesized with high enantio- and diastereoselectivity through aldol reactions and related transformations [12]. The A-ring subunit incorporated 4-hydroxyphenylglycine derivatives, while the B-ring component featured biaryl ether linkages that would become crucial for the final macrocyclic architecture [12].

Assembly of the tetrapeptide precursor proceeded through sequential peptide coupling reactions, with careful attention to preventing epimerization at the base-sensitive C-terminus [12]. The Evans group developed innovative protecting group strategies to maintain stereochemical integrity throughout the synthetic sequence [12]. Particularly noteworthy was the use of N-methylamide protection at the C-terminus, which proved crucial for preventing unwanted racemization during subsequent transformations [18] [19].

The first biomimetic oxidative cyclization employed thallium(III) trifluoroacetate as the oxidizing agent to promote formation of the CD biaryl ether bond [12]. This reaction proceeded with moderate efficiency and established the first macrocyclic ring within the target framework [12]. The choice of oxidant was critical, as other reagents led to competing oxidation pathways and reduced yields [12].

Following successful CD ring formation, the second oxidative cyclization targeted construction of the AB biaryl linkage [12]. This transformation proved more challenging due to increased steric hindrance and electronic effects from the preformed CD macrocycle [12]. However, the Evans team successfully optimized reaction conditions to achieve the desired bicyclic product with acceptable efficiency [12].

A particularly elegant aspect of the Evans synthesis was the strategic use of thermal equilibration to control atropisomer stereochemistry [12]. After formation of the macrocyclic rings, the intermediate products were subjected to thermal conditions that allowed equilibration to the thermodynamically favored atropisomer [12]. This approach circumvented the challenges of achieving kinetic atroposelectivity in the initial cyclization reactions [12].

The final stages of the synthesis involved formation of the DE ring system through aromatic nucleophilic substitution macrocyclization [20] [21]. This SNAr reaction between the D ring phenol and E ring fluoroarene proceeded at room temperature with good atropodiastereoselection [12]. The successful implementation of this chemistry demonstrated the feasibility of using electron-deficient aromatic systems for macrocyclization in these complex substrates [12].

Deprotection sequences were carefully optimized to reveal the natural product structure while maintaining the integrity of the macrocyclic framework [12]. The Evans synthesis established important precedents for protective group strategies and demonstrated the viability of biomimetic approaches for constructing these architecturally complex natural products [12].

Atropodiastereoselective Macrocyclization Techniques

Atropodiastereoselective macrocyclization represents one of the most formidable challenges in the synthesis of Orienticin B and related glycopeptide antibiotics, requiring precise control over multiple elements of planar chirality within constrained macrocyclic environments [22] [23] [24]. The successful implementation of these transformations demands sophisticated understanding of conformational dynamics, stereoelectronic effects, and the interplay between kinetic and thermodynamic factors governing atropisomer formation [25] [26].

The fundamental challenge arises from the need to control three distinct atropisomeric elements within the vancomycin-type framework: the AB biaryl axis, the CD biaryl ether linkage, and the DE biaryl ether connection [26] [27]. Each of these stereochemical elements exhibits different rotational barriers and responds differently to reaction conditions, requiring tailored approaches for effective control [26].

Modern atroposelective macrocyclization strategies have evolved significantly from early empirical approaches to more sophisticated catalyst-controlled methodologies [22] [23]. Palladium-catalyzed cross-coupling reactions have emerged as particularly powerful tools for introducing biaryl atropisomerism with high selectivity [22]. The use of chiral phosphine ligands, particularly BINAP derivatives, has proven crucial for achieving effective stereochemical induction [25] [28].

The Evans group's development of ligand-controlled atroposelective Suzuki coupling represents a significant advancement in this field [29] [27]. Their approach employs (R)-BINAP(O)-Pd0 complexes to achieve excellent atropodiastereoselection (>20:1 dr) in the formation of challenging biaryl linkages [29]. The success of this methodology stems from the unique coordination environment provided by the phosphine oxide ligand, which creates a chiral pocket that effectively discriminates between competing atropisomeric transition states [29].

Substrate-controlled atroposelectivity has also proven highly effective, particularly when preformed macrocyclic elements provide conformational constraints that bias atropisomer formation [23] [24]. The presence of existing ring systems can create significant steric interactions that favor formation of specific atropisomers [24]. This principle has been successfully exploited in sequential macrocyclization strategies where early-formed rings influence the stereochemical outcome of subsequent cyclizations [26] [27].

Thermal equilibration strategies represent an alternative approach that bypasses the challenges of kinetic atropocontrol [12] [26]. By subjecting macrocyclic products to elevated temperatures, synthetic chemists can allow equilibration to thermodynamically favored atropisomers [26]. This approach has proven particularly valuable when kinetic selectivity is poor or when thermodynamic preferences strongly favor the desired stereoisomer [12].

The development of dual catalytic systems has opened new avenues for achieving simultaneous control over multiple stereochemical elements [23]. N-heterocyclic carbene (NHC) and chiral phosphoric acid (CPA) dual-catalytic processes have demonstrated remarkable capability for controlling both planar and central chirality within macrocyclic frameworks [23]. These systems operate through cooperative activation mechanisms that provide enhanced stereochemical control compared to single-catalyst approaches [23].

Recent advances in mechanistic understanding have revealed the critical importance of conformational preorganization in determining atroposelective outcomes [17] [30]. Computational studies have shown that macrocyclic constraints can significantly alter the energy landscape for atropisomer interconversion, making previously unfavorable conformations accessible through ring strain effects [17].

The practical implementation of atropodiastereoselective macrocyclization requires careful optimization of multiple reaction parameters including temperature, solvent, catalyst loading, and reaction time [22] [23]. Small changes in reaction conditions can dramatically impact both yield and stereoselectivity, necessitating extensive optimization for each specific substrate [22].

Challenges in DE Ring System Closure

The formation of the DE ring system represents the final and often most challenging macrocyclization in the synthesis of Orienticin B and related glycopeptide antibiotics [26] [31]. This transformation typically involves construction of a sixteen-membered diaryl ether macrocycle through aromatic nucleophilic substitution (SNAr) chemistry, presenting unique synthetic challenges related to ring strain, conformational constraints, and stereoelectronic requirements [26] [18].

The inherent difficulty of DE ring closure stems from multiple factors including the large ring size, conformational rigidity imposed by the preformed ABCD ring system, and the challenging nature of intramolecular SNAr reactions in sterically congested environments [26]. The successful implementation of this transformation requires careful consideration of substrate electronic properties, leaving group activation, and reaction conditions [31].

Historical approaches to DE ring formation relied primarily on thermal SNAr reactions between phenolic nucleophiles and electron-deficient aromatic electrophiles [26] [31]. Early studies by the Boger group established fundamental principles for these transformations, demonstrating that fluoroarenes generally provide superior reactivity compared to chloro or nitro-activated substrates [26]. The choice of activating group significantly impacts both reaction efficiency and regioselectivity [31].

The Evans synthesis of vancomycin aglycon demonstrated that DE ring closure could be achieved at room temperature using cesium fluoride in dimethyl sulfoxide [29] [27]. This mild methodology provided excellent yields (86%) with good atropodiastereoselection (6-7:1 dr), establishing important precedents for subsequent synthetic efforts [29]. The success of this approach highlighted the importance of base selection and solvent effects in promoting challenging macrocyclization reactions [29].

Stereochemical control in DE ring formation presents particular challenges due to the conformational constraints imposed by the existing ABCD ring system [26] [27]. The preformed macrocyclic elements create a rigid framework that significantly restricts conformational flexibility, potentially hindering the formation of reactive conformations required for cyclization [26]. However, this same rigidity can provide beneficial preorganization effects that enhance atropodiastereoselection [27].

Recent mechanistic studies have revealed that DE ring closure proceeds through a complex interplay of conformational dynamics and electronic effects [26]. Computational analyses suggest that successful cyclization requires adoption of specific conformations that bring the reactive centers into appropriate proximity while maintaining favorable orbital overlap for the SNAr mechanism [26]. The energy barriers for accessing these conformations can be substantial, particularly in highly substituted substrates [26].

The development of alternative activation strategies has expanded the scope of DE ring formation methodologies [31]. Ruthenium-mediated approaches have shown promise for promoting challenging cyclizations under mild conditions [32]. These methodologies employ organometallic intermediates that can facilitate bond formation through alternative mechanistic pathways [32].

Protecting group strategies play a crucial role in successful DE ring closure, as inappropriate protection can lead to competing side reactions or prevent formation of the required reactive conformations [26] [31]. The Boger group conducted extensive studies on protecting group effects, identifying optimal combinations that maintain substrate stability while allowing efficient cyclization [26].

The impact of substitution patterns on DE ring formation has been systematically investigated through synthesis of various analogues [26] [18]. These studies revealed that chloro substitution generally enhances reaction efficiency compared to unsubstituted substrates, likely due to electronic activation of the SNAr electrophile [26]. However, excessive electron withdrawal can lead to competing decomposition pathways [26].

Temperature effects represent a critical consideration in DE ring closure, as elevated temperatures can promote desired cyclization while also increasing the risk of atropisomer equilibration and substrate decomposition [26]. Careful optimization of reaction temperature is essential for achieving optimal yields while maintaining stereochemical integrity [31].

Solvent selection significantly influences DE ring formation efficiency, with polar aprotic solvents generally providing superior results compared to protic or non-polar alternatives [26] [31]. The ability of solvents to stabilize ionic intermediates and facilitate base-promoted reactions appears crucial for successful cyclization [26].

XLogP3

Wikipedia

Dates

Explore Compound Types